molecular formula C16H20N2O4 B2857493 N-[2-[(8-Methoxy-3,4-dihydro-2H-chromen-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide CAS No. 2201689-73-6

N-[2-[(8-Methoxy-3,4-dihydro-2H-chromen-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide

Cat. No. B2857493
M. Wt: 304.346
InChI Key: JQPVBENCCXAMGU-UHFFFAOYSA-N
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Description

“N-[2-[(8-Methoxy-3,4-dihydro-2H-chromen-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide” is a complex organic compound. It contains a coumarin moiety, which is a benzopyran-2-one . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .


Synthesis Analysis

The synthesis of coumarin systems has been considered for many organic and pharmaceutical chemists . These methods are carried out in the classical and non-classical conditions particularly under green conditions such as using green solvent, catalyst, and other procedures . For example, the coumarinyl hydrazide was reacted with carbon disulfide in the presence of ethanolic solution of KOH under reflux conditions .


Molecular Structure Analysis

The structure of the coumarin moiety of the molecule is nearly identical to that of unsubstituted 4-hydroxycoumarin . A new polymorph of 3,4-dihydro-2-methoxy-2-methyl-4-phenyl-2H,5H-pyrano [3,2-c]chromen-2-one (pyranocoumarin) was studied by X-ray diffraction . The crystallographic parameters of the structure of C20H18O4 are M = 322.34, sp. gr. C2/c, a = 23.542(1) Å, b = 8.4938(3) Å, c = 19.7804(8) Å, β = 125.977(3)°, Z = 8 .


Chemical Reactions Analysis

The coumarinyl hydrazide was reacted with carbon disulfide in the presence of ethanolic solution of KOH under reflux conditions to afford corresponding 3-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one .

properties

IUPAC Name

N-[2-[(8-methoxy-3,4-dihydro-2H-chromen-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-4-15(20)18(2)10-14(19)17-12-8-9-22-16-11(12)6-5-7-13(16)21-3/h4-7,12H,1,8-10H2,2-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPVBENCCXAMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1CCOC2=C1C=CC=C2OC)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[(8-methoxy-3,4-dihydro-2H-1-benzopyran-4-yl)carbamoyl]methyl}-N-methylprop-2-enamide

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